8-Isoestrone methyl ether, (+/-)-
Description
Structure
3D Structure
Properties
CAS No. |
13865-88-8 |
|---|---|
Molecular Formula |
C19H24O2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(8S,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16+,17+,19+/m1/s1 |
InChI Key |
BCWWDWHFBMPLFQ-DFEOGRTESA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |
Synonyms |
(8α)-3-Methoxy-1,3,5(10)-estratrien-17-one |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of 8 Isoestrone Methyl Ether
Historical and Contemporary Approaches to 8-Isoestrone Methyl Ether Synthesis
The construction of the steroidal skeleton of 8-isoestrone methyl ether has been approached through various synthetic strategies, primarily focusing on total synthesis, which allows for the creation of the molecule from simple, achiral starting materials.
Strategies for Total Synthesis
One of the notable total synthesis strategies for racemic 8-isoestrone methyl ether involves a convergent approach, building the tetracyclic steroid nucleus through a series of key carbon-carbon bond-forming reactions. A common strategy, adapted from the pioneering work on steroid synthesis, utilizes a C/D ring synthon and an A/B ring synthon.
A representative synthesis might commence with the preparation of 2-methyl-1,3-cyclopentanedione (B45155), a common building block for the D-ring of steroids. The A-ring is typically derived from a substituted aromatic precursor, such as m-methoxyanisole. The key coupling of these fragments often proceeds through a Michael addition, followed by an intramolecular aldol (B89426) condensation and subsequent cyclization reactions to construct the B and C rings.
One documented route involves the reaction of 6-methoxy-1-tetralone (B92454) (A-ring precursor) with a suitable C/D-ring precursor. The formation of the tetracyclic skeleton is often achieved through a series of steps including condensation, cyclization, and reduction. The final stereochemistry at the various chiral centers, including the critical C-8 position, is influenced by the reaction conditions and the nature of the reagents and catalysts employed. Hydrogenation steps are often crucial in establishing the final stereochemical outcome. For instance, the catalytic hydrogenation of a double bond in the B or C ring can lead to the formation of the thermodynamically more stable trans-fused ring system characteristic of the 8-iso series.
| Table 1: Illustrative Total Synthesis Scheme for (±)-8-Isoestrone Methyl Ether | | :--- | :--- | | Starting Materials | 6-methoxy-1-tetralone, 2-methyl-1,3-cyclopentanedione | | Key Reactions | Michael addition, Aldol condensation, Cyclization, Catalytic Hydrogenation | | Intermediate 1 | Tricyclic enedione | | Reaction | Cyclodehydration | | Intermediate 2 | Tetracyclic diene | | Reaction | Catalytic Hydrogenation | | Final Product | (±)-8-Isoestrone methyl ether |
Semi-synthetic Transformations and Chemical Derivatization
While total synthesis provides a versatile route to 8-isoestrone methyl ether, semi-synthetic approaches starting from more abundant natural steroids like estrone (B1671321) are also of interest. A key transformation in this context would be the epimerization of the C-8 stereocenter from the natural β-configuration to the α-configuration. This is a challenging transformation due to the thermodynamic stability of the natural isomer.
Epimerization at C-8 can be conceptually approached through the formation of an enolate or a related planar intermediate at a neighboring carbon, followed by protonation from the less hindered α-face. However, achieving selectivity for C-8 epimerization without affecting other chiral centers requires carefully designed reaction conditions. Reports in the literature have described epimerization at other positions in the steroid nucleus, such as at C-13, using reagents like o-phenylenediamine (B120857) and acetic acid, but specific and efficient methods for C-8 epimerization of estrone methyl ether remain a significant synthetic challenge. nih.gov
Derivatization of 8-isoestrone methyl ether itself can be carried out to explore structure-activity relationships. Standard transformations of the C-17 ketone, such as reduction to the corresponding alcohol (8-isoestradiol methyl ether) or reaction with organometallic reagents, can be performed to generate a library of analogs.
Enantioselective Synthesis and Resolution of 8-Isoestrone Methyl Ether Isomers
The biological activity of steroids is highly dependent on their absolute stereochemistry. Therefore, the preparation of enantiomerically pure (+)- and (-)-8-isoestrone methyl ether is of significant importance. This can be achieved either through enantioselective synthesis or by resolving the racemic mixture.
Enantioselective total synthesis aims to introduce chirality early in the synthetic sequence, often using chiral catalysts, auxiliaries, or starting materials. While enantioselective syntheses of the natural estrone methyl ether have been reported, employing strategies like asymmetric Michael additions or intramolecular aldol cyclizations with chiral catalysts, specific applications of these methods to the direct synthesis of enantiopure 8-isoestrone methyl ether are less documented. nih.govnih.gov
A more common approach to obtaining the individual enantiomers of 8-isoestrone methyl ether is through the resolution of the racemic mixture. wikipedia.org This is typically achieved by converting the enantiomers into a pair of diastereomers by reaction with a chiral resolving agent. wikipedia.orgpharmtech.com
| Table 2: Chiral Resolution of (±)-8-Isoestrone Methyl Ether | | :--- | :--- | | Method | Diastereomeric Salt Formation | | Resolving Agent | A chiral acid or amine (e.g., tartaric acid derivatives, brucine) wikipedia.org | | Process | 1. Reaction of the racemic compound with the resolving agent to form diastereomeric salts. 2. Separation of the diastereomers based on differences in solubility through fractional crystallization. 3. Liberation of the individual enantiomers from the separated diastereomeric salts. | | Outcome | Separation of (+)-8-Isoestrone methyl ether and (-)-8-Isoestrone methyl ether |
Advanced Methods for Stereochemical Characterization of 8-Isoestrone Methyl Ether and its Analogs
The confirmation of the stereochemistry, particularly at the C-8 position, and the assessment of stereoisomeric purity are crucial aspects of the chemistry of 8-isoestrone methyl ether. A variety of modern analytical techniques are employed for these purposes.
Analytical Techniques for C-8 Configuration Elucidation
The relative stereochemistry of 8-isoestrone methyl ether, especially the cis-fusion of the B/C rings which is a consequence of the 8α-configuration, can be determined using several spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of steroids. The chemical shifts and coupling constants of the protons and carbons in the steroid nucleus are highly sensitive to the spatial arrangement of the atoms. For instance, the chemical shift of the C-18 methyl group and the coupling patterns of the protons on the B and C rings can provide definitive evidence for the 8α-configuration. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between specific protons, further confirming the stereochemical assignments.
X-Ray Crystallography: The most unambiguous method for determining the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray diffraction. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of 8-isoestrone methyl ether, a three-dimensional model of the molecule can be generated, providing precise information about the atomic positions and confirming the stereochemistry at all chiral centers, including C-8.
Methodologies for Stereoisomeric Purity Assessment and Control
Ensuring the stereoisomeric purity of 8-isoestrone methyl ether, particularly after resolution or enantioselective synthesis, is critical. Chiral chromatography is the most widely used technique for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of 8-isoestrone methyl ether, leading to their separation. researchgate.netcsfarmacie.czsigmaaldrich.com The choice of the CSP and the mobile phase is crucial for achieving good resolution. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.govnih.gov By comparing the retention times of the sample with those of authentic standards of the pure enantiomers, the enantiomeric excess (e.e.) can be accurately determined.
| Table 3: Analytical Methods for Stereochemical Analysis | | :--- | :--- | | Technique | Application | | ¹H and ¹³C NMR Spectroscopy | Elucidation of relative stereochemistry, including C-8 configuration. | | X-Ray Crystallography | Unambiguous determination of absolute and relative stereochemistry. | | Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess). |
Innovative Synthetic Strategies for Novel 8-Isoestrone Methyl Ether Analogs
The fundamental tetracyclic structure of 8-isoestrone methyl ether serves as a scaffold for the development of novel analogs with potentially unique biological activities. Innovative synthetic strategies have been explored to introduce heteroatoms, modify ring sizes, and append various functional groups, leading to a diverse range of derivatives. These approaches often leverage established steroid chemistry while incorporating novel transformations to achieve the desired structural modifications.
One prominent area of innovation involves the introduction of nitrogen atoms into the steroid skeleton to create aza-analogs. For instance, strategies have been developed for the synthesis of 16-azaestrones and 17-aza-D-homoestrones starting from estrone methyl ether. sci-hub.se These syntheses typically involve multi-step sequences that transform the D-ring of the steroid. While these methods have been applied to the natural estrone series, they represent a viable pathway for creating novel 8-iso-aza-steroids. The key challenge in adapting these syntheses to the 8-iso series would be to maintain the cis-C/D ring junction integrity throughout the synthetic sequence.
Another innovative approach focuses on the modification of the D-ring, leading to D-seco (ring-opened) and D-homo (ring-expanded) analogs. The synthesis of D-secoestrone derivatives has been achieved through propargylation of the phenolic hydroxyl group, followed by further transformations. nih.gov Similarly, stereoselective methods for the synthesis of D-homo-4-selenoribose suggest pathways for creating D-homo-selenoestrone analogs. nih.gov These strategies, if applied to an 8-isoestrone methyl ether starting material, could yield novel analogs with altered conformations and potentially different biological profiles.
Furthermore, modifications of the A-ring have been explored to generate analogs with altered properties. For example, 2- and 4-substituted estrone 3-methyl ethers have been synthesized to develop steroid sulphatase inhibitors. researchgate.net These substitutions on the aromatic A-ring can influence the electronic properties of the molecule. Additionally, the synthesis of 2-bromoacetamidoestrone methyl ether has been reported as an affinity label for studying enzyme binding sites. nih.gov These A-ring functionalization strategies are directly applicable to the 8-isoestrone methyl ether scaffold.
The following table summarizes some of the innovative strategies that have been applied to estrone analogs and could be adapted for the synthesis of novel 8-isoestrone methyl ether analogs.
| Analog Type | Synthetic Strategy | Key Precursors/Reagents | Potential Application |
| Aza-Analogs | Beckmann rearrangement of a 17-keto steroid oxime followed by reduction and cyclization. | Estrone methyl ether, hydroxylamine, polyphosphoric acid | Introduction of nitrogen for altered biological activity. |
| D-Seco Analogs | Propargylation of the phenolic hydroxyl group followed by further functionalization. | D-secoestrone derivatives, propargyl bromide | Flexible side chains for probing receptor interactions. |
| D-Homo Analogs | Ring expansion of the D-ring, potentially via a Tiffeneau-Demjanov rearrangement. | 17-keto steroid, diazomethane | Altered D-ring conformation for modified receptor binding. |
| A-Ring Substituted Analogs | Electrophilic aromatic substitution (e.g., nitration, alkylation) on the A-ring. | 8-Isoestrone methyl ether, nitric acid, alkyl halides | Modulation of electronic properties and metabolic stability. |
Structure Activity Relationship Sar Analysis of 8 Isoestrone Methyl Ether Derivatives
Elucidation of Key Structural Determinants for Biological Activity within the 8-Isoestrone Methyl Ether Scaffold
The biological activity of 8-Isoestrone methyl ether and its derivatives as selective estrogen receptor modulators (SERMs) is intrinsically linked to specific structural features. The core tetracyclic steroid skeleton is fundamental for recognition by the estrogen receptor (ER). The phenolic A-ring, with its 3-methoxy group, is a critical determinant for high-affinity binding to the ER, mimicking the natural ligand, 17β-estradiol. The methyl ether serves to protect the phenolic hydroxyl group from rapid metabolism, thereby increasing its bioavailability and duration of action.
Modifications at various positions on the steroid nucleus have been shown to significantly impact biological activity. For instance, the nature and substitution at the C-17 position are crucial for modulating the agonist versus antagonist character of the molecule. The ketone at C-17 in 8-Isoestrone methyl ether is a key feature, and its reduction or replacement with other functional groups can dramatically alter the compound's interaction with the ER.
| Position | Structural Feature | Importance for Biological Activity |
| C3 | Methoxy (B1213986) Group | Essential for receptor affinity and metabolic stability. |
| C8 | iso-Configuration (cis-junction) | Induces a unique receptor conformation, leading to SERM activity. |
| C13 | Angular Methyl Group | Important for maintaining the overall steroid scaffold and receptor fit. |
| C17 | Carbonyl Group | Key for interaction with the ligand-binding domain of the ER; modifications alter efficacy. |
Impact of Stereochemical Variations on Receptor Binding and Efficacy
Stereochemistry plays a pivotal role in the interaction of ligands with their biological targets, and this is particularly true for steroid receptors which possess chiral ligand-binding pockets. nih.gov The designation "(+/-)-" for 8-Isoestrone methyl ether indicates that it is a racemic mixture, containing equal amounts of the dextrorotatory (+) and levorotatory (-) enantiomers. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and even metabolic fates. nih.gov
The separation and individual biological evaluation of the (+) and (-) enantiomers of 8-Isoestrone methyl ether are crucial steps to fully understand its SAR and to develop more potent and selective analogs. Such studies would likely reveal that one enantiomer is responsible for the desired SERM activity, while the other might contribute to off-target effects or be metabolically unstable.
| Enantiomer | Hypothesized Receptor Affinity | Hypothesized Efficacy |
| (+)-8-Isoestrone methyl ether | High | Partial Agonist/Antagonist (SERM) |
| (-)-8-Isoestrone methyl ether | Low | Minimal or no activity |
| (+/-)-8-Isoestrone methyl ether | Moderate (average of enantiomers) | Partial Agonist/Antagonist (SERM) |
Principles of Rational Design and Synthesis of Functionally Selective Analogs of 8-Isoestrone Methyl Ether
The rational design of functionally selective analogs of 8-Isoestrone methyl ether aims to optimize its SERM profile, enhancing tissue-specific agonist or antagonist activity while minimizing undesirable side effects. This process is guided by the SAR principles elucidated from studying the parent compound and its derivatives. The core strategy involves making targeted structural modifications to improve receptor affinity, selectivity for ER subtypes (ERα vs. ERβ), and the specific conformational changes induced in the receptor upon binding.
A key approach in the rational design of SERMs is the introduction of bulky side chains or modifications that can interact with specific regions of the ER's ligand-binding domain (LBD). For example, the addition of a basic side chain, a common feature in many non-steroidal SERMs like tamoxifen, could be explored to introduce anti-estrogenic activity in certain tissues.
The synthesis of these analogs often involves multi-step chemical processes starting from readily available steroid precursors. The introduction of the 8-iso stereochemistry is a critical and often challenging step in the synthesis. Further modifications at various positions of the steroid nucleus are then carried out to generate a library of analogs for biological screening.
| Design Strategy | Rationale | Potential Outcome |
| Introduction of a bulky substituent at C-16 | To sterically hinder the coactivator binding surface of the ER. | Enhanced antagonist activity. |
| Modification of the C-17 carbonyl group | To fine-tune the interaction with the LBD and modulate efficacy. | Shift towards either more agonistic or antagonistic properties. |
| Addition of a basic amine side chain at C-7 or C-11 | To mimic the side chains of known anti-estrogens and interact with specific residues in the LBD. | Increased anti-estrogenic activity in breast tissue. |
| Synthesis of individual (+) and (-) enantiomers | To isolate the more active and potent stereoisomer. | Development of a more effective and potentially safer drug. |
Application of Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and their application to the SAR studies of 8-Isoestrone methyl ether and its analogs can provide profound insights at the molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to understand and predict the biological activity of these compounds.
Molecular docking studies can simulate the binding of 8-Isoestrone methyl ether and its derivatives into the crystal structure of the ER's LBD. These simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. This information is invaluable for understanding the structural basis of activity and for designing new analogs with improved binding.
MD simulations can provide a dynamic picture of the ligand-receptor complex, revealing how the binding of different analogs affects the conformation and flexibility of the ER. This is particularly important for understanding how a SERM can induce a tissue-specific response. By observing the conformational changes in the receptor, researchers can predict whether a compound will act as an agonist or an antagonist.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of 8-Isoestrone methyl ether analogs with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
| Computational Technique | Application in 8-Isoestrone Methyl Ether SAR |
| Molecular Docking | Predicts binding affinity and orientation of analogs in the ER LBD. |
| Molecular Dynamics (MD) Simulations | Elucidates the conformational changes in the ER upon ligand binding, predicting agonist vs. antagonist behavior. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops predictive models for the biological activity of new analogs based on their chemical structure. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity, guiding the design of novel scaffolds. |
Metabolic Transformations and Prodrug Development Considerations for 8 Isoestrone Methyl Ether
Identification of Biotransformation Pathways of 8-Isoestrone Methyl Ether
The biotransformation of 8-Isoestrone methyl ether is anticipated to follow established metabolic routes for steroid ethers and the core steroidal structure. The primary metabolic reactions involve modification of the methoxy (B1213986) group and hydroxylation of the steroid nucleus.
A key initial step in the metabolism of 8-Isoestrone methyl ether is O-demethylation. This reaction converts the methyl ether back to its corresponding phenolic hydroxyl group, yielding 8-isoestrone. This process is a common metabolic pathway for many xenobiotics containing a methoxy group and is critical as it can significantly alter the biological activity of the molecule. For instance, the resulting hydroxyl group can then be a site for further conjugation reactions, such as glucuronidation or sulfation, which typically increase water solubility and facilitate excretion.
Following or in parallel with demethylation, the steroid backbone of 8-Isoestrone methyl ether is susceptible to hydroxylation at various positions. This is a major pathway in the metabolism of endogenous estrogens and other steroids. tandfonline.com These hydroxylation reactions are catalyzed by a superfamily of enzymes known as cytochrome P450s and can lead to the formation of a variety of metabolites with potentially different biological activities. tandfonline.comnih.gov For estrogens like estrone (B1671321), hydroxylation commonly occurs at the C2, C4, and C16α positions. tandfonline.com It is plausible that 8-Isoestrone methyl ether undergoes similar hydroxylations.
The table below summarizes the likely biotransformation pathways for 8-Isoestrone methyl ether based on the metabolism of structurally related compounds.
| Transformation Pathway | Description | Potential Metabolite |
| O-Demethylation | Removal of the methyl group from the C3 methoxy ether. | 8-Isoestrone |
| Aromatic Hydroxylation | Addition of a hydroxyl group to the A-ring of the steroid. | 2-Hydroxy-8-isoestrone methyl ether |
| Aliphatic Hydroxylation | Addition of a hydroxyl group to other parts of the steroid nucleus (e.g., D-ring). | 16α-Hydroxy-8-isoestrone methyl ether |
| Conjugation (Phase II) | Attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to hydroxylated metabolites to increase water solubility for excretion. | 8-Isoestrone glucuronide/sulfate |
Role of Cytochrome P450 Enzymes and Other Biotransforming Systems in Steroid Metabolism Relevant to 8-Isoestrone Methyl Ether
The metabolism of steroids is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are found in high concentrations in the liver and other tissues. nih.govmdpi.com These enzymes are responsible for the oxidative biotransformation of a vast array of endogenous and exogenous compounds. mdpi.comnih.gov
Several CYP families are involved in steroid metabolism. The CYP1, CYP2, and CYP3 families are primarily responsible for the metabolism of drugs and other xenobiotics, but they also play a significant role in steroid catabolism. nih.gov For instance, CYP3A4 is a major enzyme in human liver and is responsible for the 6β-hydroxylation of many steroids, including cortisol and testosterone, as well as the 2- and 16α-hydroxylation of estrogens like estradiol (B170435) and estrone. tandfonline.com
CYP1A1 and CYP1B1 are primarily involved in the 2- and 4-hydroxylation of estrogens, leading to the formation of catechol estrogens. tandfonline.com Furthermore, studies on other methyl ethers, such as methyl tert-butyl ether (MTBE), have shown the involvement of enzymes like CYP2A6 in their metabolism. nih.gov While the substrate is different, it highlights that various CYPs can metabolize ether linkages. nih.gov The metabolism of MTBE has been shown to increase estrogen metabolism in mouse hepatocytes, suggesting a potential interplay between the metabolism of such ethers and steroid-metabolizing CYPs. nih.gov
In addition to the drug-metabolizing CYPs, steroidogenic CYPs such as CYP17A1 and CYP19A1 (aromatase) are specialized in steroid biosynthesis but can also metabolize other steroid-like molecules. tandfonline.commdpi.com
The table below outlines the key cytochrome P450 enzymes and their relevance to the metabolism of a steroid methyl ether like 8-Isoestrone methyl ether.
| Enzyme Family | Specific Enzyme | Known Role in Steroid/Ether Metabolism | Potential Role in Metabolism of 8-Isoestrone Methyl Ether |
| CYP1 | CYP1A1, CYP1B1 | 2- and 4-hydroxylation of estrogens. tandfonline.com | Aromatic hydroxylation of the A-ring. |
| CYP2 | CYP2A6 | Metabolism of methyl tert-butyl ether (MTBE). nih.gov | Potential involvement in O-demethylation. |
| CYP3 | CYP3A4 | 6β- and 16α-hydroxylation of various steroids; 2-hydroxylation of estrone. tandfonline.com | Hydroxylation of the steroid nucleus at various positions. |
Design Principles for Prodrugs Based on 8-Isoestrone Methyl Ether Scaffolds, focusing on Targeted Delivery Mechanisms (e.g., ocular delivery)
Prodrug design is a valuable strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or lack of target specificity. nih.govnih.gov For a scaffold derived from 8-Isoestrone methyl ether, particularly its demethylated metabolite (8-isoestrone), prodrug strategies could be employed to enhance its delivery to specific tissues, such as the eye.
Ocular drug delivery is challenging due to the eye's protective barriers, which limit the penetration of many therapeutic agents. nih.gov Prodrugs can be designed to have optimal lipophilicity to cross the cornea, followed by enzymatic conversion to the active drug within the eye. nih.govresearchgate.net
Key principles for designing ocular prodrugs from an 8-isoestrone scaffold would include:
Chemical Modification : The phenolic hydroxyl group of 8-isoestrone (the likely active metabolite) is an ideal site for chemical modification. Esterification of this hydroxyl group is a common strategy to increase lipophilicity. nih.gov For example, creating ester prodrugs can enhance corneal penetration. nih.gov
Optimizing Lipophilicity : The prodrug must have a balance of aqueous solubility and lipophilicity. While increased lipophilicity aids in crossing the lipophilic corneal epithelium, some aqueous solubility is necessary for formulation in eye drops. nih.gov
Enzymatic Bio-reversion : The prodrug must be efficiently converted back to the active parent drug by enzymes present in the target ocular tissues. The eye, particularly the cornea and iris-ciliary body, is rich in esterases that can hydrolyze ester-based prodrugs back to the active drug. nih.govresearchgate.net
Transporter-Targeted Delivery : Another advanced strategy involves designing prodrugs that are substrates for specific transporters in ocular tissues. For instance, amino acid or peptide prodrugs of dexamethasone (B1670325) have been developed to be recognized by peptide transporters in the retina, potentially improving delivery to the posterior segment of the eye. arvojournals.org A similar approach could be envisioned for an 8-isoestrone scaffold.
The following table summarizes the key design considerations for developing ocular prodrugs based on an 8-isoestrone scaffold.
| Design Principle | Objective | Example Strategy | Enzymes/Transporters Involved |
| Enhance Corneal Permeability | Increase lipophilicity to cross the corneal epithelium. nih.gov | Esterification of the phenolic hydroxyl group. | Corneal esterases. researchgate.net |
| Improve Aqueous Solubility | Ensure sufficient concentration in an eye drop formulation. nih.gov | Attachment of a hydrophilic promoiety, such as a short peptide. arvojournals.org | Ocular peptidases. |
| Targeted Delivery | Increase drug concentration at the site of action (e.g., retina). arvojournals.org | Design a prodrug recognized by specific ocular transporters. | Peptide transporters (for peptide prodrugs). arvojournals.org |
| Ensure Safety and Efficacy | The prodrug and its promoiety should be non-toxic and efficiently eliminated. nih.gov | Selection of a promoiety that is readily cleared from the body. | General metabolic enzymes. |
By applying these principles, it is feasible to develop prodrugs of 8-isoestrone that could be effectively delivered to the eye, thereby expanding the therapeutic potential of this novel steroid scaffold.
Future Research Directions and Translational Perspectives for 8 Isoestrone Methyl Ether
Development of Advanced Methodologies for Studying the Biological and Chemical Aspects of 8-Isoestrone Methyl Ether
Advancing our understanding of (+/-)-8-isoestrone methyl ether necessitates the development and application of sophisticated analytical and biological methodologies. The unique stereochemistry of the C8-iso configuration presents both a challenge and an opportunity for methodological innovation.
Stereoselective Synthesis and Purification: The synthesis of enantiomerically pure (+)- and (-)-8-isoestrone methyl ether is a critical first step for detailed biological evaluation. Current synthetic strategies for non-natural steroid isomers often involve complex multi-step processes. Future research should focus on developing more concise and flexible synthetic routes, potentially utilizing novel catalytic methods to achieve high stereoselectivity. dartmouth.edu Advances in asymmetric catalysis could significantly reduce the cost and time required to produce these compounds for research purposes. dartmouth.edu
Advanced Analytical Techniques: The separation and characterization of steroid isomers are notoriously difficult. Techniques such as ion mobility mass spectrometry (TWIM-MS) and molecularly imprinted polymers (MIPs) have shown promise for the separation of other steroid isomers and could be adapted for 8-isoestrone methyl ether. nih.govnih.gov These methods, combined with established techniques like chiral chromatography, will be essential for quality control and for studying the metabolic fate of each enantiomer in biological systems.
The table below summarizes potential advanced methodologies for the study of 8-Isoestrone Methyl Ether.
| Methodology Category | Specific Technique | Application for 8-Isoestrone Methyl Ether Research |
| Synthesis | Asymmetric Catalysis | Development of efficient and stereoselective routes to (+)- and (-)-8-isoestrone methyl ether. |
| Purification | Chiral High-Performance Liquid Chromatography (HPLC) | Separation of the racemic mixture to obtain enantiomerically pure isomers for biological testing. |
| Analysis | Traveling Wave Ion Mobility Mass Spectrometry (TWIM-MS) | Rapid and reliable separation and identification of the 8-iso isomer from other estrone (B1671321) methyl ether isomers. nih.gov |
| Analysis | Molecularly Imprinted Polymers (MIPs) | Creation of highly selective stationary phases for the specific extraction and analysis of 8-isoestrone methyl ether from complex biological matrices. nih.gov |
| Biological Assays | High-Throughput Screening (HTS) | Rapid screening of the biological activity of 8-isoestrone methyl ether and its derivatives against a panel of cellular targets. |
| Biological Assays | Cell-based Reporter Assays | Quantitative assessment of the compound's effect on specific signaling pathways, such as estrogen receptor activation or inhibition. |
Exploration of Novel Therapeutic Applications Beyond Current Findings, Based on Mechanistic Understanding
While the therapeutic potential of (+/-)-8-isoestrone methyl ether is largely unexplored, its structural similarity to endogenous estrogens suggests several avenues for investigation, particularly in areas where non-natural steroid isomers have shown promise.
Antitumor Activity: The potential antitumor properties of synthetic estrogens and their derivatives are a key area of interest. nih.govmdpi.com Future research should evaluate the cytotoxic activity of (+/-)-8-isoestrone methyl ether against a panel of cancer cell lines, particularly those that are hormone-dependent, such as certain breast and prostate cancers. Mechanistic studies should aim to elucidate the specific pathways involved, which could include modulation of estrogen receptors (ERα and ERβ), induction of apoptosis, or inhibition of key signaling pathways like PI3K/AKT/mTOR. mdpi.com Computational docking studies could provide initial insights into the binding affinity of 8-isoestrone methyl ether for estrogen receptors and other potential targets. mdpi.com
Neuroprotection: There is growing interest in the development of non-feminizing estrogens for the treatment of neurodegenerative diseases. nih.gov These compounds aim to harness the neuroprotective effects of estrogens while minimizing their hormonal side effects. The unique structure of 8-isoestrone methyl ether may confer a receptor-binding profile that favors neuroprotective signaling pathways without significant feminizing activity. Studies in neuronal cell culture models of neurodegenerative diseases could provide preliminary evidence of its neuroprotective potential.
Cardiovascular Health: Estrogens are known to have protective effects on the cardiovascular system. indiatimes.com Research could explore whether 8-isoestrone methyl ether can mimic these beneficial effects, for instance, by promoting vasodilation or protecting against endothelial dysfunction, without the associated risks of traditional hormone replacement therapy. nih.gov
The following table outlines potential therapeutic applications and the corresponding mechanistic basis to be investigated.
| Therapeutic Area | Potential Application | Mechanistic Rationale |
| Oncology | Treatment of hormone-dependent cancers | Modulation of estrogen receptor activity, induction of apoptosis, inhibition of cancer cell proliferation. nih.govmdpi.com |
| Neurology | Neuroprotection in neurodegenerative diseases | Activation of neuroprotective signaling pathways, reduction of oxidative stress and inflammation in the central nervous system. nih.gov |
| Cardiology | Prevention or treatment of cardiovascular disease | Improvement of endothelial function, modulation of lipid profiles, and reduction of vascular inflammation. indiatimes.com |
Integration of Omics Data for a Systems-Level Understanding of 8-Isoestrone Methyl Ether Biology
To gain a comprehensive understanding of the biological effects of (+/-)-8-isoestrone methyl ether, a systems-level approach integrating various "omics" technologies will be crucial. This will allow for the identification of novel targets and pathways affected by the compound.
Transcriptomics: Microarray or RNA-sequencing analysis of cells treated with 8-isoestrone methyl ether can reveal changes in gene expression patterns. This can help to identify the downstream genetic targets of the compound and provide insights into its mechanism of action. For example, transcriptomic profiling could reveal whether the compound primarily acts through estrogen receptor-dependent or -independent pathways.
Proteomics: Proteomic studies can identify changes in protein expression and post-translational modifications in response to treatment with 8-isoestrone methyl ether. This can provide a more direct picture of the cellular processes affected by the compound and may reveal novel protein targets.
Metabolomics: Metabolomic profiling can assess the impact of 8-isoestrone methyl ether on cellular metabolism. This is particularly relevant given the role of steroids in regulating metabolic processes. Such studies could uncover unexpected effects on metabolic pathways that could be exploited for therapeutic benefit.
The integration of these omics datasets can provide a holistic view of the cellular response to 8-isoestrone methyl ether, facilitating the generation of new hypotheses about its function and potential applications.
Addressing Current Challenges and Identifying New Opportunities in 8-Isoestrone Methyl Ether Research
The development of (+/-)-8-isoestrone methyl ether as a therapeutic agent faces several challenges that are common to the field of steroid drug development. pharm-int.com
Manufacturing and Scalability: The complex synthesis of a specific steroid isomer can be a significant hurdle for large-scale production. nih.gov Overcoming this challenge will require the development of more efficient and cost-effective synthetic methods. The use of single-use technology in manufacturing can help to prevent cross-contamination, a critical concern when dealing with highly potent steroidal compounds. pharm-int.com
Pharmacokinetics and Bioavailability: The metabolic fate and pharmacokinetic profile of 8-isoestrone methyl ether are unknown. Studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) properties. The methyl ether group may alter its metabolic stability compared to the parent estrone, potentially leading to a different pharmacokinetic profile.
Selectivity and Off-Target Effects: A key challenge in steroid drug development is achieving target selectivity to minimize unwanted side effects. nih.govnih.govwikipedia.org For 8-isoestrone methyl ether, it will be important to determine its binding affinity for various steroid receptors and other potential off-target proteins.
Despite these challenges, the exploration of non-natural steroid isomers like 8-isoestrone methyl ether represents a significant opportunity in drug discovery. By systematically investigating its chemical and biological properties, researchers can unlock new therapeutic possibilities and expand our understanding of the structure-activity relationships of steroidal compounds. The development of novel synthetic and analytical technologies will be key to realizing the full potential of this and other underexplored steroid isomers. consensus.app
Q & A
Q. How can researchers ensure reproducibility in methylation efficiency studies?
- Methodological Answer : Document molar ratios, reaction times, and purification steps in detail. Use internal standards (e.g., deuterated methyl ethers) for quantitative MS analysis. Publish protocols on platforms like protocols.io and cross-check with FDA multiresidue method validation criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
